molecular formula C19H15N3O3S B2555481 N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 868376-90-3

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2555481
CAS No.: 868376-90-3
M. Wt: 365.41
InChI Key: IRBWGSOJXQKGMP-VXPUYCOJSA-N
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Description

The target compound, N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide, is a benzothiazole-derived Schiff base featuring a 3-nitrobenzamide substituent. Its Z-configuration at the imine bond (C=N) is critical for its stereochemical stability and intermolecular interactions. The core structure comprises a dihydrobenzothiazole ring system substituted with methyl groups at positions 5 and 7, a propargyl group at position 3, and a nitrobenzamide moiety at the exocyclic nitrogen. This electron-deficient nitro group likely enhances electrophilic reactivity and influences binding affinity in biological systems .

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-4-8-21-16-10-12(2)9-13(3)17(16)26-19(21)20-18(23)14-6-5-7-15(11-14)22(24)25/h1,5-7,9-11H,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBWGSOJXQKGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like acetonitrile, catalysts such as copper(I) iodide, and reagents like propargyl bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide

  • Core Structure : Shares the same benzothiazole backbone with 5,7-dimethyl and propargyl substituents.
  • Key Difference : The 3-nitrobenzamide group in the target compound is replaced with a 2-oxochromene-3-carboxamide moiety.
  • The electron-withdrawing nitro group in the target compound may confer stronger hydrogen-bonding capacity compared to the chromene’s carbonyl group.
  • Synthesis : Both compounds likely follow similar condensation pathways, but the chromene derivative requires additional steps to introduce the fused coumarin system .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide

  • Core Structure : Features a dihydrothiazole ring instead of dihydrobenzothiazole, with methoxyphenyl and phenyl substituents.
  • Key Differences :
    • The absence of a propargyl group and nitro substituent.
    • A 4-methylbenzamide group replaces the 3-nitrobenzamide.
  • X-ray crystallography confirms planar geometry at the imine bond, similar to the target compound’s Z-configuration .

N-({(1,3-benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides

  • Core Structure : Benzothiazole linked to a carbamothioyl group and substituted benzamides.
  • Key Differences :
    • A carbamothioyl (CSNH2) bridge replaces the imine bond.
    • Substituted benzamides at positions 2 or 4 (e.g., chloro, methoxy) instead of nitro.
  • Implications :
    • The thioamide group enhances metal coordination capacity, making these compounds suitable for catalytic applications.
    • Bioactivity screening reveals moderate kinase and protease inhibition, suggesting the nitro group in the target compound may offer distinct pharmacological profiles .

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

  • Core Structure : Benzodithiazine ring with sulfonyl and hydrazine groups.
  • Key Differences :
    • A sulfonamide-containing heterocycle instead of benzothiazole.
    • Hydrazine substituent instead of propargyl or nitrobenzamide.
  • Implications :
    • The sulfonyl group increases polarity and solubility, contrasting with the hydrophobic propargyl group in the target compound.
    • IR and NMR data highlight distinct absorption bands for SO2 (1345, 1155 cm⁻¹) and NH2 (3235 cm⁻¹), absent in the nitrobenzamide derivative .

Structural and Spectroscopic Data Comparison

Compound Name Core Structure Substituents Key Spectroscopic Features Reference
Target Compound Dihydrobenzothiazole 5,7-Me; 3-propargyl; 3-NO2-Bz IR: 1645 cm⁻¹ (C=N); NMR: δ 7.86 (H-5)
N-(5,7-dimethyl-3-prop-2-ynyl-...-2-oxochromene-3-carboxamide Dihydrobenzothiazole 5,7-Me; 3-propargyl; 2-oxochromene IR: 1720 cm⁻¹ (C=O chromene)
(Z)-N-[3-(2-Methoxyphenyl)-...-4-methylbenzamide Dihydrothiazole 2-MeO-Ph; 4-Ph; 4-Me-Bz X-ray: Planar C=N; NMR: δ 2.40 (CH3)
N-({(1,3-benzo[d]thiazol-2-ylcarbamothioyl)-2-Cl-Bz Benzothiazole 2-Cl-Bz; carbamothioyl IR: 1250 cm⁻¹ (C=S); Bioactivity: KI, ICM

Biological Activity

N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound notable for its structural features and potential biological activities. The compound integrates a benzothiazole core , recognized for its diverse pharmacological properties, and a nitrobenzamide moiety , which may enhance its therapeutic efficacy.

Structural Features

The compound's structure can be summarized as follows:

ComponentDescription
Benzothiazole CoreProvides a platform for various biological interactions.
Nitro GroupEnhances reactivity and potential interactions with biological targets.
Propynyl GroupMay influence lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that compounds with a benzothiazole core can effectively inhibit the growth of several pathogens. For instance, studies have demonstrated that benzothiazole derivatives possess significant antibacterial and antifungal properties against strains such as Staphylococcus aureus and Candida albicans.

Antioxidant Activity

The antioxidant potential of benzothiazole derivatives has been evaluated through various assays. The presence of the nitro group may contribute to enhanced radical scavenging activity. In vitro studies have shown that these compounds can reduce lipid peroxidation and protect cellular components from oxidative damage.

Enzyme Interaction Studies

Preliminary research suggests that this compound may interact with key enzymes involved in disease pathways. For example, it has been proposed that this compound could inhibit certain metabolic enzymes, leading to altered drug metabolism or enhanced therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiazole derivatives, including those structurally related to N-[(2Z)-5,7-dimethyl...]. Results indicated a strong correlation between structural modifications and increased antimicrobial activity against E. coli and Pseudomonas aeruginosa.
  • Oxidative Stress Reduction : Research demonstrated that compounds similar to N-[(2Z)-5,7-dimethyl...] significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.
  • Enzymatic Inhibition : In silico studies predicted strong binding affinities of the compound to several target enzymes involved in cancer metabolism, suggesting potential applications in oncology.

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